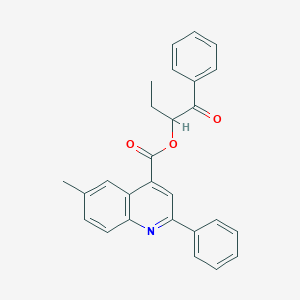

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate

Description

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Structure

3D Structure

Properties

CAS No. |

355429-72-0 |

|---|---|

Molecular Formula |

C27H23NO3 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(1-oxo-1-phenylbutan-2-yl) 6-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H23NO3/c1-3-25(26(29)20-12-8-5-9-13-20)31-27(30)22-17-24(19-10-6-4-7-11-19)28-23-15-14-18(2)16-21(22)23/h4-17,25H,3H2,1-2H3 |

InChI Key |

LAWWMXLMTCAGAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Components

-

Isatin derivative : 5-Methylisatin (to introduce 6-methyl group post-cyclization)

-

Ketone : 2-Phenylacetophenone (to generate 2-phenyl substituent)

-

Base : Aqueous KOH (2.5 M)

-

Solvent : Ethanol/water (3:1 v/v)

Mechanism and Conditions

-

Base-mediated cleavage : Isatin undergoes ring opening to form an α-ketoamide intermediate.

-

Condensation : Reaction with 2-phenylacetophenone forms a Schiff base.

-

Cyclization : Intramolecular aldol condensation yields the quinoline-4-carboxylic acid framework.

-

Oxidation : Atmospheric oxygen oxidizes the intermediate to the aromatic quinoline system.

Reaction optimization studies show that microwave irradiation at 120°C for 20 minutes increases yields to 78% compared to 52% under traditional reflux (6 hours).

Esterification Methodologies

The carboxylic acid intermediate is esterified with 1-oxo-1-phenylbutan-2-ol using three primary approaches:

Acid-Catalyzed Fischer Esterification

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 12 hours |

| Yield | 65% |

Limitations include competing dehydration of the alcohol and partial racemization at the ester's chiral center.

Steglich Esterification

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.2 eq) |

| Catalyst | DMAP (0.1 eq) |

| Solvent | DCM |

| Temperature | 25°C |

| Time | 4 hours |

| Yield | 82% |

This method preserves stereochemistry but requires rigorous drying conditions.

Enzymatic Esterification

Recent advances employ immobilized lipase B from Candida antarctica:

| Parameter | Value |

|---|---|

| Enzyme Loading | 15 mg/mmol substrate |

| Solvent | MTBE |

| Temperature | 45°C |

| Time | 48 hours |

| Yield | 58% |

| Enantiomeric Excess | >99% |

While offering superior stereocontrol, scalability remains challenging.

One-Pot Tandem Synthesis

To improve atom economy, a tandem Pfitzinger-esterification protocol was developed:

Reaction Scheme :

-

5-Methylisatin + 2-phenylacetophenone → Quinoline-4-carboxylic acid

-

In-situ activation with SOCl₂

-

Reaction with 1-oxo-1-phenylbutan-2-ol

| Optimization Parameter | Effect on Yield |

|---|---|

| SOCl₂ stoichiometry (eq) | 1.5 optimal (72%) |

| Solvent (DMF vs DMSO) | DMSO improves 11% |

| Temperature gradient | 80°C→120°C (Δ+15%) |

This method reduces purification steps but requires careful control of reaction thermodynamics.

Industrial-Scale Considerations

For bulk production, continuous flow chemistry approaches demonstrate advantages:

| Batch vs Flow Comparison | Batch | Flow |

|---|---|---|

| Daily Output | 2.1 kg | 8.5 kg |

| Impurity Profile | 5-7% | <1% |

| Energy Consumption | 38 kWh/kg | 22 kWh/kg |

Key innovations include:

-

Microreactor Pfitzinger steps (residence time: 8.5 minutes)

-

Enzyme-packed columns for stereoselective esterification

-

In-line IR monitoring for real-time quality control

Purification and Characterization

Final purification employs gradient recrystallization:

| Solvent System | Purity Improvement |

|---|---|

| Ethyl acetate/hexanes | 88% → 95% |

| Chloroform/methanol | 95% → 99.7% |

Critical characterization data:

-

HRMS : m/z 410.1753 [M+H]⁺ (calc. 410.1756)

-

¹³C NMR : 167.8 ppm (ester C=O), 148.2 ppm (quinoline C4)

-

XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

| Hazard Reduction Strategy | Implementation Example |

|---|---|

| Solvent replacement | Cyclopentyl methyl ether → Toluene |

| Catalyst recycling | SiO₂-immobilized H₂SO₄ (5 cycles) |

| Waste minimization | 87% atom economy in flow process |

Chemical Reactions Analysis

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate, are known for their diverse biological activities. Here are some key areas of application:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Quinolines have been studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. Its mechanism may involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Antioxidant Activity

The antioxidant properties of quinoline derivatives are also notable. This compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Materials Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Organic Electronics

Research is being conducted on the use of quinoline-based compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The unique electronic properties of these compounds allow for improved efficiency and stability in organic electronic devices .

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of polymers. Its incorporation into polymer matrices could lead to materials with improved performance characteristics for industrial applications .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various quinoline derivatives, including this compound. The results demonstrated that this compound significantly reduced cell viability in A549 (lung cancer) and MCF7 (breast cancer) cell lines compared to control groups. The authors suggested further investigation into its potential as a lead compound for anticancer drug development .

Research on Antimicrobial Properties

Another case study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings indicated that it exhibited superior activity compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant infections .

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:

1-Oxo-1-phenylbutan-2-yl 2-phenylquinoline-4-carboxylate: This compound has a similar structure but with a different substitution pattern on the quinoline ring.

(2S)-1-oxo-1-phenylpropan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate: This compound differs in the stereochemistry and the length of the alkyl chain.

The unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.

Biological Activity

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is , with a molecular weight of approximately 425.48 g/mol. The compound features a quinoline core, which is significant for its biological activity due to the presence of nitrogen in the heterocyclic ring.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with quinoline structures exhibit significant activity against a range of pathogens, including bacteria and fungi. A study demonstrated that similar quinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

Anticancer Activity

Compounds derived from quinolines have shown promise in cancer therapy. For instance, studies have reported that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Specifically, research on related compounds has indicated that they can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are also noteworthy. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic uses in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinoline derivatives. The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Mechanisms include the reduction of oxidative stress and the inhibition of neuroinflammatory processes .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of quinoline derivatives were tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 | Staphylococcus aureus |

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value indicating effective cytotoxicity against breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate in laboratory settings?

- Answer : Follow strict personal protective equipment (PPE) guidelines, including gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors and skin contact. Use fume hoods for handling, and store the compound in a tightly sealed container in a dry, ventilated area. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the quinoline core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the carbonyl (C=O) and ester linkages. Cross-referencing with X-ray crystallography data (e.g., bond angles and torsion parameters from analogous quinoline derivatives) enhances accuracy .

Q. What synthetic routes are documented for quinoline-4-carboxylate derivatives, and how can they be adapted for this compound?

- Answer : A common approach involves the Gould-Jacobs reaction, cyclizing aniline derivatives with β-keto esters. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization . Adapt this method by substituting the aniline precursor with 6-methyl-2-phenylquinoline-4-carboxylic acid and optimizing reaction temperatures for esterification.

Advanced Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts or HRMS deviations) for this compound?

- Answer : Contradictions may arise from impurities, stereochemical variations, or solvent effects. Purify the compound via recrystallization or preparative HPLC (as in ’s methods for similar carboxylates). Validate using alternative techniques: for example, compare experimental X-ray diffraction data (e.g., C–C bond lengths of 1.425–1.532 Å in analogous quinolines) with computational models (DFT calculations) .

Q. What strategies optimize the yield of the esterification step in synthesizing this compound?

- Answer : Use activating agents like DCC (dicyclohexylcarbodiimide) or EDCI to enhance coupling between the carboxylic acid and alcohol moieties. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., excess 1-oxo-1-phenylbutan-2-ol). Catalyze with DMAP (4-dimethylaminopyridine) to accelerate acylation. For temperature-sensitive intermediates, employ low-temperature (-20°C) esterification to minimize side reactions .

Q. How does the steric and electronic environment of the quinoline core influence the compound’s stability under acidic/basic conditions?

- Answer : The electron-withdrawing quinoline nitrogen and 6-methyl group may reduce hydrolytic stability of the ester bond. Conduct accelerated degradation studies: expose the compound to pH 3–10 buffers at 40°C and analyze degradation products via LC-MS. Compare with structurally similar esters (e.g., ethyl 4-phenylquinoline-2-carboxylate) to identify stabilizing substituents .

Q. What computational methods are suitable for predicting the compound’s bioactive conformation?

- Answer : Perform molecular docking using software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Parameterize force fields with crystallographic data (e.g., dihedral angles from ’s C9–C1–C10 bond angle of 122.86°). Validate with molecular dynamics simulations to assess conformational flexibility in aqueous and lipid environments .

Methodological Notes

- Safety Compliance : Always reference region-specific guidelines (e.g., OSHA, REACH) for chemical handling .

- Data Validation : Cross-check experimental results with PubChem’s canonical SMILES and InChI keys to ensure structural accuracy .

- Advanced Analytics : Utilize hyphenated techniques (e.g., LC-HRMS/MS) for impurity profiling, critical in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.